molecular formula C28H28N2O3 B2778357 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide CAS No. 1210630-91-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide

Cat. No.: B2778357
CAS No.: 1210630-91-3
M. Wt: 440.543
InChI Key: ZEKMAYSXOKVSGR-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide: This compound belongs to the class of tetrahydroquinoline derivatives and has a molecular formula of C28H22N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This core is then functionalized with a benzoyl group and further reacted with appropriate reagents to introduce the oxane and carboxamide functionalities. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition, receptor binding, or modulation of signaling pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide: Similar structure but with a cyanobenzamide group instead of an oxane carboxamide.

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with an acetamide group.

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide: Similar structure but with a phenoxyethanesulfonamide group.

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c31-26(21-8-3-1-4-9-21)30-17-7-10-22-20-24(13-14-25(22)30)29-27(32)28(15-18-33-19-16-28)23-11-5-2-6-12-23/h1-6,8-9,11-14,20H,7,10,15-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMAYSXOKVSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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